Linker-Length-Dependent Cytotoxicity: C4 (618392-30-6) vs. C3 and C5 Analogs in MCF-7 Breast Cancer Cells
In a head-to-head cytotoxicity evaluation against the MCF-7 human breast adenocarcinoma cell line, compound V (618392-30-6; butane-1,4-diyl linker) exhibited an IC50 of 250.00 µM. The propane-1,3-diyl analog (compound IV) was more potent with an IC50 of 209.80 µM, while the pentane-1,5-diyl analog (compound VI) showed an IC50 of 235.89 µM [1]. The non-viable cell percentages at 150 µM concentration were 35% (V), 35% (IV), and 30% (VI), indicating that the C4 compound achieves comparable maximum effect to C3 at the highest tested concentration despite a higher IC50 [1]. The linear regression parameters for the dose-response model (y = ax + b) were: slope a = 0.2000 (V), 0.2664 (IV), 0.2102 (VI), with R² values of 0.9581, 0.9815, and 0.9953 respectively [1].
| Evidence Dimension | Cytotoxic potency (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 250.00 µM (Compound V; butane-1,4-diyl linker) |
| Comparator Or Baseline | Compound IV (propane-1,3-diyl): IC50 = 209.80 µM; Compound VI (pentane-1,5-diyl): IC50 = 235.89 µM; Reference DAPI: IC50 = 176 µM; Hoechst 33258: IC50 = 55 µM |
| Quantified Difference | V is 16.1% less potent than IV; V is 5.7% less potent than VI; non-monotonic SAR: C3 > C5 > C4 |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 25–150 µM concentration range; viability assessed by acridine orange/ethidium bromide staining; data fitted by least-squares linear regression (R² = 0.9581–0.9953) |
Why This Matters
Procurement of the C4 compound is scientifically justified when a specific intermediate potency (250 µM IC50) is required for SAR studies or when the C4 linker confers downstream synthetic advantages not shared by the more potent C3 or C5 analogs.
- [1] Bartulewicz D, Anchim T, Dąbrowska M, Midura-Nowaczek K. Synthesis and cytotoxic effect of carbocyclic potential minor groove binders. Il Farmaco. 2004;59(3):211-214. doi:10.1016/j.farmac.2003.11.005 View Source
